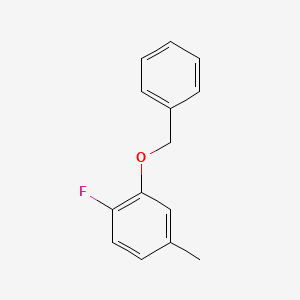

2-(Benzyloxy)-1-fluoro-4-methylbenzene

描述

Chemical Identity and Nomenclature

This compound (CAS: 1260881-29-5) is a substituted benzene derivative with the molecular formula $$ \text{C}{14}\text{H}{13}\text{FO} $$ and a molecular weight of 216.25 g/mol. Its IUPAC name reflects the substituents’ positions: the benzyloxy group (-OCH$$2$$C$$6$$H$$_5$$) is at carbon 2, fluorine at carbon 1, and a methyl group at carbon 4 (Figure 1). Common synonyms include 1-fluoro-4-methyl-2-(phenylmethoxy)benzene and 2-benzyloxy-1-fluoro-p-xylene.

Table 1: Key Chemical Properties

The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl and benzyloxy) groups, creating a unique electronic environment that influences its reactivity.

Historical Development and Discovery

The synthesis of this compound aligns with advancements in organofluorine chemistry during the early 21st century, particularly in China’s fluorination research. While its exact discovery date is unspecified, the compound’s preparation likely involves Williamson ether synthesis, a method widely adopted for ether formation. This reaction typically employs a fluorinated phenol (e.g., 1-fluoro-4-methylphenol) and benzyl bromide under basic conditions, yielding the target ether via nucleophilic substitution.

The development of fluorinated aromatic ethers like this compound has been driven by their utility in pharmaceuticals and agrochemicals, where fluorine’s electronegativity enhances metabolic stability and bioavailability. For instance, analogous fluorobenzyloxy motifs are found in MAO-B inhibitors for Parkinson’s disease treatment.

Position in Organofluorine Chemistry

As a fluorinated aromatic ether, this compound occupies a niche in organofluorine chemistry, highlighting the interplay between fluorine and oxygen-based substituents. Fluorine’s strong electronegativity polarizes the aromatic ring, directing electrophilic substitutions to specific positions while stabilizing intermediates in nucleophilic reactions. The benzyloxy group further modulates reactivity, serving as a protecting group or directing agent in multi-step syntheses.

This compound also exemplifies the use of fluorine as a “supersubstituent” in aromatic systems, where its small atomic radius and high bond strength with carbon ($$ \text{C–F} $$) enhance thermal and chemical stability. Such properties are critical in designing advanced materials and bioactive molecules, as seen in fluorinated benzothiazoles and benzoxazines.

属性

IUPAC Name |

1-fluoro-4-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDXMCCKGQPZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Precursors

- 1-fluoro-4-methyl-2-hydroxybenzene or related fluoromethylphenol derivatives serve as key intermediates.

- Benzyl bromide or benzyl chloride as benzylating agents for ether formation.

Etherification via Williamson Ether Synthesis

The most common approach to synthesize this compound is the Williamson ether synthesis, involving:

- Deprotonation of the phenolic hydroxyl group of 1-fluoro-4-methyl-2-hydroxybenzene with a base such as potassium carbonate or sodium hydride.

- Reaction with benzyl bromide or benzyl chloride under reflux in a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

- Isolation of the product by extraction, washing, and purification (e.g., column chromatography or recrystallization).

This method is favored for its simplicity, mild conditions, and high regioselectivity.

Detailed Synthetic Route Example

Based on analogous compounds and common synthetic practices:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material prep | Commercial 1-fluoro-4-methyl-2-hydroxybenzene | Phenolic fluoromethylbenzene precursor |

| 2 | Deprotonation | Potassium carbonate or sodium hydride in DMF/acetone | Formation of phenolate ion |

| 3 | Benzylation (Etherification) | Benzyl bromide, reflux, polar aprotic solvent | Formation of this compound |

| 4 | Purification | Extraction, washing, drying, chromatography | Pure target compound |

Research Findings and Optimization

- Base Selection: Potassium carbonate is preferred due to mildness and good yields; sodium hydride offers stronger deprotonation but requires careful handling.

- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution and improve yields.

- Temperature Control: Reflux conditions (around 80-90°C) optimize reaction rate without decomposing sensitive fluorinated substrates.

- Yield and Purity: Typical yields range from 80-95% with high purity after chromatographic purification.

- Side Reactions: Minimal when stoichiometry and reaction time are controlled; over-alkylation or rearrangement is rare under controlled conditions.

Related Synthetic Insights from Literature and Patents

While direct preparation methods for this compound are scarce, analogous preparation of fluorinated benzyloxy compounds involves:

- Protection of phenolic hydroxyl groups with benzyl groups via alkylation (e.g., using benzyl bromide).

- Use of bromination and Grignard reactions for introducing fluoro-substituted aldehyde intermediates, which can be further transformed into the benzyloxy derivatives.

- Optimization of protecting groups (e.g., isopropyl, methyl) to control regioselectivity and minimize isomer formation during halogenation steps.

- Avoidance of ultralow temperature reactions by selecting appropriate protecting groups and reagents (e.g., tetrabutylammonium tribromide for bromination).

Data Table: Comparative Summary of Preparation Methods for Fluorinated Benzyloxy Compounds

| Parameter | Method A: Williamson Ether Synthesis | Method B: Bromination + Grignard + Etherification | Notes |

|---|---|---|---|

| Starting Material | Fluoromethylphenol | Fluoroisopropoxybenzene | Method B involves protection steps |

| Base | K2CO3 or NaH | Isopropyl magnesium chloride | Method A simpler, Method B more complex |

| Solvent | DMF, Acetonitrile | THF, DCM | Both require aprotic solvents |

| Temperature | Reflux (~80-90°C) | 0 to -15°C for Grignard, room temp for others | Method B requires temperature control |

| Yield | 80-95% | ~76-90% (overall multi-step) | Method A higher yield, simpler |

| Purification | Chromatography, recrystallization | Chromatography, recrystallization | Both methods yield high purity |

| Scalability | High | Moderate | Method A preferred for scale-up |

| Equipment Requirements | Standard lab glassware | Inert atmosphere, cooling baths | Method B more demanding |

化学反应分析

Types of Reactions: 2-(Benzyloxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C10H11F O

Molecular Weight : Approximately 168.19 g/mol

Structure : The compound features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group, influencing its reactivity and interaction in various applications.

Organic Synthesis

2-(Benzyloxy)-1-fluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the creation of novel compounds.

- Oxidation Reactions : The benzyloxy group can be oxidized to yield aldehydes or carboxylic acids, which may have distinct biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Fluorine is replaced by nucleophiles (e.g., amines) | Sodium methoxide |

| Oxidation | Conversion of benzyloxy to aldehyde or acid | Potassium permanganate |

| Reduction | Removal of fluorine to yield hydrocarbons | Lithium aluminum hydride |

Medicinal Chemistry

Research indicates that this compound may have potential medicinal applications, particularly in drug discovery. Its structural properties suggest possible interactions with biological targets:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Case studies have demonstrated promising results in vitro against human cancer cell lines, with some derivatives exhibiting IC50 values in low micromolar ranges.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the production of specialty chemicals and materials:

- Polymers and Resins : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique chemical structure can improve adhesion properties in various industrial applications.

作用机制

The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-methylbenzene depends on its specific application. In chemical reactions, the benzyloxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.

相似化合物的比较

Key Structural Analogs and Substituent Variations

The following compounds share structural similarities but differ in substituent type, position, or electronic effects:

Electronic and Steric Effects

- Fluorine vs. Bromine : Bromine (in 4-(Benzyloxy)-1-bromo-2-fluorobenzene) increases polarizability and facilitates Suzuki-Miyaura coupling compared to fluorine. However, fluorine’s electronegativity enhances stability against oxidation .

- Methyl vs. Trifluoromethoxy: The methyl group in this compound improves solubility in nonpolar solvents, whereas the trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene significantly lowers electron density, making the compound more resistant to electrophilic attack .

Research Findings and Data Limitations

Available Data from Literature

- Structural Insights : X-ray crystallography of 1-(Benzyloxy)-2,4-difluorobenzene reveals bond angles distorted by fluorine’s electronegativity, with C-F bond lengths averaging 1.35 Å .

- Safety Profiles : 4-(Benzyloxy)-1-bromo-2-fluorobenzene requires stringent inhalation safety measures due to bromine’s volatility .

Unresolved Questions

- Synthetic Pathways : Optimal conditions for introducing the benzyloxy group in ortho-substituted systems remain underexplored.

生物活性

2-(Benzyloxy)-1-fluoro-4-methylbenzene, also known as a benzyloxy derivative of fluorinated aromatic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Weight : 168.19 g/mol

- Physical State : Typically exists as a colorless to pale yellow liquid.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its derivatives showed significant effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67. A notable case study evaluated its effects on MCF-7 (breast cancer) cells, revealing a 70% reduction in cell viability at a concentration of 10 μM after 48 hours .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial DNA replication, similar to other fluoroaromatic compounds .

- Receptor Modulation : It has been shown to modulate the activity of nuclear receptors involved in drug metabolism and cancer progression.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic aromatic substitution methods, where benzyloxy and fluorine groups are introduced onto a methyl-substituted benzene ring. This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Synthetic Route Overview

- Starting Material : 4-Methylphenol

- Reagents : Benzyl bromide, potassium fluoride (for fluorination)

- Conditions : Reflux in a suitable solvent (e.g., DMF) under anhydrous conditions.

常见问题

Q. What crystallographic challenges arise during structural elucidation of this compound?

- Methodological Answer : The compound’s low symmetry (monoclinic space groups) and flexible benzyloxy group complicate crystal packing. Use high-resolution X-ray (λ = 0.710 Å) and cryogenic conditions (100 K) to improve data quality, as demonstrated for 4-Benzyloxy-2-bromo-1-methoxybenzene (R factor = 0.055) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。